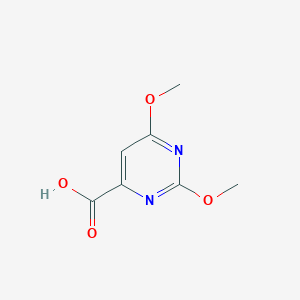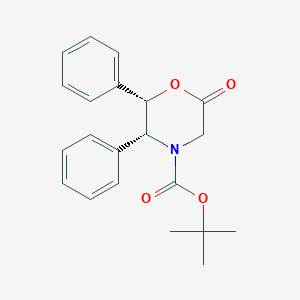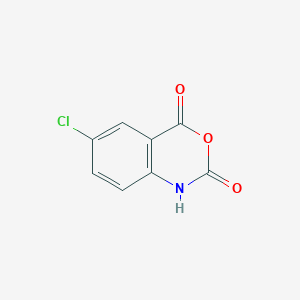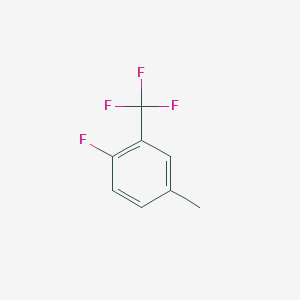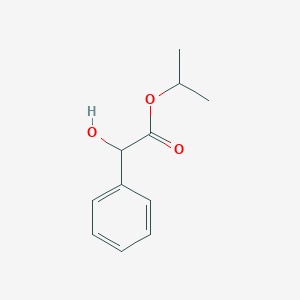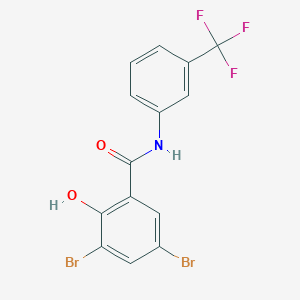![molecular formula C8H11F6O5P B108912 Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester CAS No. 88738-84-5](/img/structure/B108912.png)
Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester is a synthetic reagent. It has a molecular formula of C8H11F6O5P and a molecular weight of 332.13 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F6O5P/c1-5(6(15)17-2)20(16,18-3-7(9,10)11)19-4-8(12,13)14/h5H,3-4H2,1-2H3 . This code represents the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. As mentioned earlier, it is used as a reagent in Z-selective HWE reactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.14 . The storage temperature is suggested to be between 28°C . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chemical Properties and Reagent Use
Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester, is closely related to bis(2,2,2‐trifluoroethyl) malonate. It's characterized by its boiling point, density, and solubility in various organic solvents. It is used as a nucleophile and an activated acyl donor in chemical synthesis. The reagent is not commercially available and can be synthesized through specific reactions with malonic acid and 2,2,2-trifluoroethanol (Barragan-Montero & Clavel, 2007).
Applications in Polymer Science
The compound shows relevance in the field of polymer science. It's utilized in the synthesis of polymers such as poly(ester-carbonate)s and poly(ester-thiocarbonate)s, where it contributes to the stability and kinetic parameters of the resulting materials (Tagle & Diaz, 1998). Additionally, the synthesis of ester acetal polymer for photoresist applications involves the reaction of acrylpimaric acid with compounds like 2,2-bis(4-[2-(vinyloxy)ethoxy]phenyl)propane, showcasing the versatility of propanoic acid derivatives in advanced material science (Wang, Chu, & Cheng, 2007).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, propanoic acid derivatives are employed for N-phosphorylation of amino acid methyl esters, indicating their utility in the synthesis of complex organic compounds (Wu & Berkman, 2005). They are also involved in one-pot synthesis processes like the creation of α-chloro-α,β-unsaturated esters, demonstrating their efficiency in multi-step chemical reactions (Karama, 2009).
Environmental Applications
In environmental science, similar compounds are studied for their role in the bacterial metabolism of pollutants like bisphenol A. This demonstrates the potential of propanoic acid derivatives in bioremediation and environmental chemistry (Spivack, Leib, & Lobos, 1994).
Safety And Hazards
Propriétés
Numéro CAS |
88738-84-5 |
|---|---|
Nom du produit |
Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester |
Formule moléculaire |
C8H11F6O5P |
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate |
InChI |
InChI=1S/C8H11F6O5P/c1-5(6(15)17-2)20(16,18-3-7(9,10)11)19-4-8(12,13)14/h5H,3-4H2,1-2H3 |
Clé InChI |
OSBYRKXGZBJVAQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
SMILES canonique |
CC(C(=O)OC)P(=O)(OCC(F)(F)F)OCC(F)(F)F |
Synonymes |
Methyl 2-[Bis-O-(2,2,2-trifluoroethyl)phosphono]propionate; 2-[Bis(2,2,2-trifluoroethoxy)phosphinyl]-methyl Ester Propanoic Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



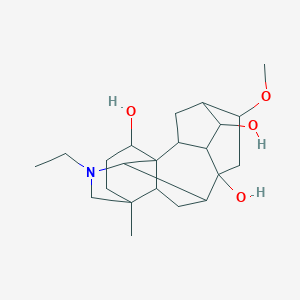
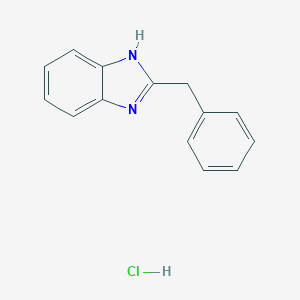
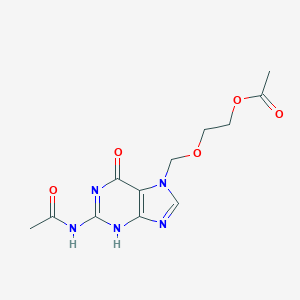
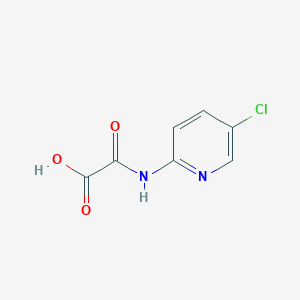
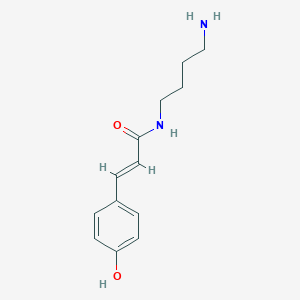
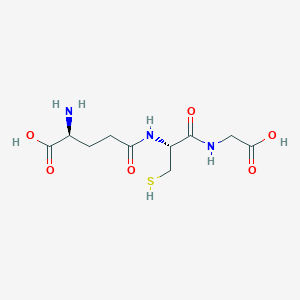
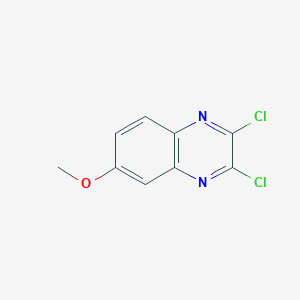
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)
